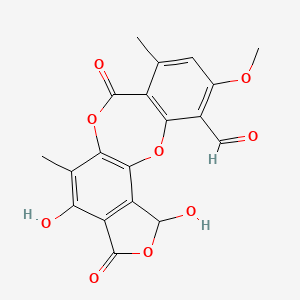

Stictic Acid

Description

Stictic acid has been reported in Dimelaena oreina, Ramalina hierrensis, and other organisms with data available.

antioxidant from lichen, Usnea articulata; structure in first source

Properties

IUPAC Name |

13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUFZLDTAYNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972053 | |

| Record name | Stictic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-06-4 | |

| Record name | Stictic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stictic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STICTIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stictic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stictic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stictic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stictic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis in Lichens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stictic acid, a secondary metabolite belonging to the β-orcinol depsidone class, is a characteristic compound found in a diverse range of lichen species. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the lichen thallus, and its biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens are symbiotic organisms comprising a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. A remarkable feature of this symbiosis is the production of a vast array of unique secondary metabolites, often referred to as lichen substances. These compounds are not essential for the primary metabolism of the organism but play crucial roles in its survival, including defense against herbivores and microbes, protection from UV radiation, and regulation of the symbiotic relationship.

This compound (C₁₉H₁₄O₉) is a prominent depsidone, a class of polyphenolic compounds formed by the intra- and intermolecular esterification of two phenolic units. It has garnered significant interest due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic effects[1][2]. This guide aims to consolidate the current knowledge on this compound, with a focus on its natural occurrence and analytical methodologies.

Natural Sources and Distribution of this compound

This compound is found across various lichen genera, often as a major or minor constituent of their chemical profile. Its presence or absence is a key chemotaxonomic marker used in the classification and identification of lichen species.

Lichen Genera Containing this compound

This compound has been identified in numerous lichen genera, including but not limited to:

-

Usnea : Several species within this fruticose lichen genus are known to produce this compound[1].

-

Ramalina : This genus also contains species that synthesize this compound[3].

-

Parmotrema : A genus of foliose lichens where this compound is a known chemical constituent.

-

Xanthoparmelia : This large genus of foliose lichens includes many species that produce this compound.

-

Lecanora : Certain crustose lichens of this genus have been reported to contain this compound[4].

-

Hypogymnia : Some species in this foliose lichen genus are known to contain this compound.

-

Pertusaria : This genus of crustose lichens also includes species that produce this compound[5].

-

Stereocaulon : this compound has been isolated from species of this fruticose lichen genus.

-

Lobaria : Certain species within this genus of large foliose lichens are known to contain this compound.

-

Pseudocyphellaria : This genus is another source of this compound.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly between different lichen species and even within populations of the same species, influenced by environmental factors such as light exposure and altitude. The following table summarizes some of the reported quantitative data for this compound in various lichen species.

| Genus | Species | This compound Content (mg/g of dried lichen) | Extraction Solvent | Reference |

| Usnea | U. filipendula | 9.85 ± 0.49 | Acetone | [1] |

| Usnea | U. intermedia | 2.98 ± 0.28 | Methanol | [1] |

| Usnea | U. fulvoreagens | Not specified, but present | Not specified | [1] |

| Parmelia | P. conspersa | Present (major metabolite) | Not specified | [6] |

Note: This table is not exhaustive and represents a selection of available data. Concentrations can vary based on the extraction method and environmental conditions of the lichen sample.

Intra-thalline Distribution

Lichen secondary metabolites are often not uniformly distributed throughout the lichen thallus. They can be localized in specific layers, such as the cortex (outer layer) or the medulla (inner layer). Depsidones, including this compound, are typically found crystallized on the surface of the fungal hyphae in the medulla[7]. This localization is thought to protect the photosynthetic partner from excessive light and to act as a chemical defense against herbivores and pathogens. However, some studies using advanced imaging techniques like Laser Desorption Ionization Mass Spectrometry Imaging (LDI-MSI) have reported challenges in detecting this compound in the medulla of certain species, despite its presence in whole-thallus extracts. This suggests that its distribution can be complex and may vary between species.

Biosynthesis of this compound

The biosynthesis of this compound follows the acetyl-malonate pathway, also known as the polyketide pathway, which is responsible for the formation of most phenolic compounds in lichens[8][9]. The core structure of depsidones is assembled by a multifunctional enzyme called polyketide synthase (PKS).

The biosynthesis of a β-orcinol depsidone like this compound is a multi-step process that can be summarized as follows:

-

Polyketide Chain Formation: The process begins with the condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS) to form two different polyketide chains.

-

Cyclization and Aromatization: These polyketide chains undergo intramolecular cyclization and aromatization to form two distinct β-orcinol carboxylic acid units.

-

Depside Formation (Esterification): The two phenolic units are then linked by an ester bond to form a depside intermediate.

-

Oxidative Cyclization (Ether Linkage Formation): The final and defining step in depsidone biosynthesis is an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase. This reaction forms an ether linkage between the two aromatic rings, creating the characteristic tricyclic depsidone structure of this compound.

Further modifications, such as C-methylation and the formation of aldehyde groups, are carried out by specific tailoring enzymes to yield the final this compound molecule.

Below is a conceptual diagram illustrating the key stages in the biosynthesis of a β-orcinol depsidone like this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound from lichen samples involves several key steps: sample preparation, extraction, and quantification.

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from lichen thalli is as follows:

-

Sample Collection and Cleaning: Collect lichen samples and carefully remove any substrate material (bark, rock, soil) and other debris. Air-dry the samples at room temperature.

-

Grinding: Grind the cleaned and dried lichen thalli into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

Weigh a known amount of the powdered lichen material (e.g., 100 mg).

-

Transfer the powder to a suitable extraction vessel (e.g., a glass vial or flask).

-

Add a measured volume of an appropriate organic solvent. Acetone is often the most efficient solvent for extracting depsidones, followed by ethanol and methanol[1]. A typical solvent-to-sample ratio is 10:1 (v/w).

-

Extract the sample for a defined period (e.g., 1-2 hours) at room temperature with constant agitation (e.g., using a magnetic stirrer or shaker). Alternatively, ultrasonication can be used to enhance extraction efficiency.

-

Separate the extract from the solid lichen material by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.

-

The extraction process can be repeated with fresh solvent to ensure complete recovery of the target compound.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile) to a final concentration appropriate for the analytical method.

-

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

Caption: General experimental workflow for this compound analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and reliable method for the quantification of this compound.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol, water, and an acid (e.g., phosphoric acid or acetic acid) to improve peak shape. For example, a mixture of methanol:water:phosphoric acid (80:20:1, v/v/v) can be effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: this compound shows strong UV absorbance around 240-250 nm and 310 nm. The primary wavelength for quantification is typically set around 245 nm.

Quantification:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

-

Sample Analysis: Inject the prepared lichen extracts into the HPLC system.

-

Concentration Determination: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

-

Calculation: Calculate the amount of this compound in the original lichen sample (e.g., in mg/g of dry weight) based on the concentration in the extract, the volume of the extract, and the initial weight of the lichen sample.

Conclusion

This compound is a widely distributed and chemotaxonomically significant secondary metabolite in lichens. This guide has provided a comprehensive overview of its natural sources, distribution within the lichen thallus, and its biosynthetic origins. The detailed experimental protocols for extraction and HPLC quantification offer a practical resource for researchers investigating this and other lichen compounds. Further research into the biosynthetic gene clusters responsible for this compound production and its precise in-situ localization will provide deeper insights into the chemical ecology of lichens and may unlock new avenues for the biotechnological production of this promising natural product.

References

- 1. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. britishlichensociety.org.uk [britishlichensociety.org.uk]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

The Stictic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of stictic acid, a prominent secondary metabolite found in various lichen-forming fungi. While the complete enzymatic cascade remains an active area of research, this whitepaper synthesizes current knowledge, highlighting key enzymatic steps, precursor molecules, and putative genetic determinants, providing a foundational resource for future investigation and biotechnological applications.

This compound, a β-orcinol depsidone, has garnered interest for its potential biological activities. Its production in lichens, symbiotic organisms of fungi and algae or cyanobacteria, is a testament to the unique metabolic capabilities of these complex life forms. The biosynthesis of this compound is rooted in the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites.

The Core Pathway: From Acetate to a Complex Depsidone

The biosynthesis of this compound is initiated from simple precursor molecules, primarily acetyl-CoA and malonyl-CoA, through the acetate-malonate pathway.[1] The core of this process is orchestrated by a multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS). While the specific NR-PKS responsible for this compound synthesis has not yet been definitively identified, research on related lichen compounds provides a strong model for its function.

The proposed biosynthetic route involves several key stages:

-

Polyketide Chain Formation: The NR-PKS iteratively condenses acetyl-CoA with several molecules of malonyl-CoA to assemble a polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form two distinct β-orcinol phenolic rings.

-

Depside Formation: A crucial step involves the esterification of these two phenolic rings to form a depside intermediate. This reaction is catalyzed by the PKS itself.

-

Oxidative Cyclization: The final and defining step in depsidone formation is an intramolecular oxidative C-C and ether bond formation within the depside precursor. This critical transformation is catalyzed by a cytochrome P450 monooxygenase, leading to the characteristic depsidone core of this compound.[2][3][4][5][6][7][8]

The genes encoding the NR-PKS and the cytochrome P450 are typically found co-located in the fungal genome within a biosynthetic gene cluster (BGC).[2][4][8] The identification and characterization of the this compound BGC is a key objective for fully elucidating its biosynthesis.

Quantitative Insights into this compound Production

Quantitative data on the biosynthesis of this compound is currently limited to the analysis of its concentration in lichen thalli. These studies provide valuable information on the influence of environmental factors and genetic background on the production of this metabolite.

| Lichen Species | Extraction Solvent | This compound Concentration (mg/g dry weight) | Reference |

| Usnea filipendula | Acetone | 9.85 ± 0.49 | [9] |

| Usnea filipendula | Ethanol | Not specified | [9] |

| Usnea filipendula | Methanol | Not specified | [9] |

| Usnea intermedia | Acetone | Not specified | [9] |

| Usnea intermedia | Ethanol | Not specified | [9] |

| Usnea intermedia | Methanol | 2.98 ± 0.28 | [9] |

| Usnea fulvoreagens | Acetone | Not specified | [9] |

| Usnea fulvoreagens | Ethanol | Not specified | [9] |

| Usnea fulvoreagens | Methanol | Not specified | [9] |

Visualizing the Pathway and Experimental Approaches

To facilitate a deeper understanding, the proposed biosynthetic pathway and relevant experimental workflows are visualized below using the DOT language.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genomic, molecular biology, and biochemical techniques.

1. Identification of the Biosynthetic Gene Cluster (BGC):

-

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the mycobiont of a this compound-producing lichen.

-

Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the fungal genome.[10][11]

-

Gene Annotation: Annotate the genes within the candidate BGCs by homology searches against public databases to identify the NR-PKS, cytochrome P450, and other potentially involved enzymes.

-

2. Functional Characterization of Pathway Genes via Heterologous Expression:

-

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the candidate NR-PKS and cytochrome P450 genes and clone them into suitable expression vectors for a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus nidulans).[9][12][13][14]

-

Host Transformation: Introduce the expression constructs into the chosen heterologous host.

-

Cultivation and Metabolite Extraction: Culture the transformed host under conditions that induce gene expression and then extract the secondary metabolites from the culture medium and mycelia.

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the expected depside intermediate (from the PKS) and this compound (from the co-expression of the PKS and cytochrome P450).

-

3. In Vitro Enzyme Assays:

-

Protocol:

-

Protein Expression and Purification: Express the candidate enzymes (NR-PKS, cytochrome P450) in a suitable system (e.g., E. coli or yeast) and purify the recombinant proteins.

-

Substrate Synthesis: Chemically or enzymatically synthesize the proposed depside intermediate.

-

Enzyme Assay: Incubate the purified cytochrome P450 enzyme with the depside substrate and necessary cofactors (e.g., NADPH, O2).

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to confirm the conversion of the depside to this compound.

-

Future Directions

The complete elucidation of the this compound biosynthetic pathway holds significant promise for the sustainable production of this and other structurally related depsidones through metabolic engineering and synthetic biology approaches. Future research should focus on the definitive identification and characterization of the this compound BGC from a high-producing lichen species. Subsequent heterologous expression and in vitro biochemical studies will be crucial to unravel the precise catalytic mechanisms of the enzymes involved and to pave the way for their biotechnological exploitation. This whitepaper serves as a critical resource to guide these future endeavors.

References

- 1. This compound | 549-06-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. skemman.is [skemman.is]

- 14. researchgate.net [researchgate.net]

The Biological Activities of Stictic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stictic acid, a secondary metabolite primarily isolated from various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document summarizes key quantitative data, details the experimental methodologies used in its study, and visualizes the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these, this compound, a β-orcinol depsidone, has been the subject of numerous investigations.[1] First isolated in 1846, its complex chemical structure has intrigued scientists, leading to the exploration of its biological potential.[1] Preliminary research has highlighted its cytotoxic and apoptotic effects in vitro, suggesting a potential role in cancer research.[2] Furthermore, computational studies have proposed that this compound might be capable of stimulating the reactivation of the p53 tumor suppressor pathway.[2] This guide aims to consolidate the existing knowledge on the biological activities of this compound, providing a solid foundation for future research and development endeavors.

Anticancer Activity

This compound has demonstrated notable anticancer activity against various human cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.[3][4]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified using the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| HT-29 | Human Colon Adenocarcinoma | 29.29 µg/mL | [5][6][7] |

| MCF-7 | Human Breast Adenocarcinoma | 95.78 µM | [3] |

| HSC-3 | Human Oral Squamous Cell Carcinoma | 39.50 µM | [3] |

| MRC-5 | Non-malignant Human Fetal Lung Fibroblasts | 2478.40 µg/mL | [5][6] |

Notably, this compound exhibits preferential cytotoxicity towards cancer cells, with a significantly higher IC50 value observed for the non-malignant MRC-5 cell line, suggesting a favorable therapeutic window.[3][5][6]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[6][8]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Expose the cells to various concentrations of this compound (typically in a suitable solvent like DMSO) and a vehicle control for a specified period (e.g., 48 hours).[8]

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: The viable cells' mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[10]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

This compound is reported to have a significant apoptotic effect.[3][4] While the precise molecular mechanisms are still under investigation, the induction of apoptosis by many natural compounds involves the activation of caspase cascades.

A simplified workflow of this compound-induced apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Quantitative Data: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Type | MIC Range (mg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive bacteria | 0.25 - 0.5 | [3] |

| Bacillus subtilis | Gram-positive bacteria | 0.25 - 0.5 | [3] |

| Pseudomonas aeruginosa (streptomycin-resistant) | Gram-negative bacteria | 0.25 - 0.5 | [3] |

| Candida albicans | Fungus | > 1 (Inhibitory at 1 mg/mL) | [3] |

| Paecilomices variotii | Fungus | > 1 (Inhibitory at 1 mg/mL) | [3] |

| Botrytis cinerea | Fungus | > 1 (Inhibitory at 1 mg/mL) | [3] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][11]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[2][11]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[12]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[2][12]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism.[2][11]

Antioxidant Activity

This compound possesses significant antioxidant properties, which are crucial for protecting against oxidative stress.[3]

Quantitative Data: Antioxidant Activity of this compound and its Derivatives

The antioxidant activity of this compound and its derivatives has been evaluated using various assays. The superoxide anion scavenging activity is presented below as IC50 values.

| Compound | Assay | IC50 (µM) | Reference(s) |

| Northis compound (a depsidone related to this compound) | Superoxide Anion Scavenging | 580 | [13] |

| Fumarprotocetraric Acid (a depsidone related to this compound) | Superoxide Anion Scavenging | 566 | [13] |

| Quercetin (positive control) | Superoxide Anion Scavenging | 754 | [13] |

It is noteworthy that some depsidones have shown better superoxide anion scavenging activity than the well-known antioxidant quercetin.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[5][14]

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[5]

-

Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in the same solvent.[14]

-

Reaction Mixture: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.[4][5]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[5][14]

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[5][14] The purple DPPH radical is reduced to a yellow-colored compound in the presence of an antioxidant.[5]

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to the control. The IC50 value can be determined from the dose-response curve.[14]

Anti-inflammatory Activity and Potential Signaling Pathways

This compound is recognized for its potential anti-inflammatory effects, although detailed mechanistic studies are still emerging.[3] The anti-inflammatory actions of many natural compounds are mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] While direct evidence for this compound's impact on these pathways is limited, its structural similarity to other bioactive depsidones suggests a potential for such interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[15][12] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15]

Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis.[16] It consists of a series of protein kinases that phosphorylate and activate downstream targets in response to various extracellular stimuli.

Potential modulation of the MAPK pathway by this compound.

Other Potential Biological Activities

Preliminary research and the activities of structurally similar compounds suggest that this compound may possess other biological activities worth investigating further:

-

Neuroprotective Activity: Some studies have indicated that compounds with antioxidant properties can exhibit neuroprotective effects.[1][13]

-

Enzyme Inhibition: There is potential for this compound to inhibit enzymes such as acetylcholinesterase and tyrosinase, which are implicated in neurodegenerative diseases and skin pigmentation, respectively.[17][18]

Conclusion and Future Directions

This compound is a promising natural product with a range of demonstrated biological activities, most notably in the areas of cancer, microbial infections, and oxidative stress. The data summarized in this guide highlight its potential as a lead compound for the development of new therapeutic agents. However, further research is required to fully elucidate its mechanisms of action, particularly its effects on key signaling pathways like NF-κB and MAPK. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the promising in vitro findings into clinical applications. The detailed experimental protocols provided herein offer a starting point for researchers to rigorously evaluate and expand upon the current understanding of this compound's biological potential.

References

- 1. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution reference methodology | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. researchgate.net [researchgate.net]

- 14. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 15. broadpharm.com [broadpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. Inhibitory effect of asiatic acid on acetylcholinesterase, excitatory post synaptic potential and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stictic Acid Derivatives in Nature: A Technical Guide for Researchers

Abstract

Stictic acid and its derivatives, a prominent class of β-orcinol depsidones, are secondary metabolites predominantly found in various lichen species. These compounds have garnered significant attention within the scientific community due to their diverse and potent biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of naturally occurring this compound derivatives, their biological sources, and their pharmacological activities. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are presented, alongside a summary of their quantitative biological data. Furthermore, this guide illustrates key biosynthetic and signaling pathways associated with this compound derivatives through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Lichens, symbiotic organisms comprising a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these, depsidones represent a significant class of polyphenolic compounds with a characteristic seven-membered heterocyclic ring. This compound is a well-known depsidone that serves as a parent compound for a range of naturally occurring derivatives.[1] These derivatives, often found as a "chemosyndrome" within a particular lichen species, exhibit a wide array of biological activities that are of interest for pharmaceutical and biotechnological applications.[2] This guide aims to consolidate the current knowledge on these fascinating natural products.

Naturally Occurring this compound Derivatives and Their Sources

A variety of this compound derivatives have been isolated from numerous lichen species. The structural variations primarily involve modifications to the side chains and the degree of methylation of the phenolic hydroxyl groups. A summary of these derivatives and their known lichen sources is presented in Table 1.

Table 1: this compound Derivatives Found in Nature and Their Lichen Sources

| Compound Name | Molecular Formula | Lichen Source(s) | Reference(s) |

| This compound | C₁₉H₁₄O₉ | Usnea articulata, Lobaria pulmonaria, Stereocaulon montagneanum, Ramalina scopulorum | [1][2][3][4] |

| Northis compound | C₁₈H₁₂O₉ | Usnea articulata, Ramalina anceps, Usnea strigosa | [2][5][6] |

| Cryptothis compound | C₁₉H₁₆O₉ | Usnea articulata, Lobaria oregana | [2][7] |

| Perithis compound | Not Specified | Usnea articulata, Stereocaulon montagneanum | [2][4] |

| Menegazziaic Acid | C₁₈H₁₄O₉ | Usnea articulata, Stereocaulon montagneanum, Dimelaena oreina | [1][2][4] |

| Conthis compound | C₁₉H₁₄O₁₀ | Usnea articulata, Lobaria pulmonaria, Xanthoparmelia constipata | [2][8] |

| 3-O-methylconsalazinic acid | Not Specified | Usnea articulata | [2] |

| Fumarprotocetraric acid | C₂₂H₁₆O₁₂ | Usnea articulata, Cladonia convoluta | [2][9] |

| Two unnamed new depsidones (1 and 2) | C₁₉H₁₄O₈ and C₁₉H₁₆O₈ | Usnea articulata | [2][3] |

Biological Activities of this compound Derivatives

This compound and its derivatives have been the subject of numerous pharmacological studies, revealing a broad spectrum of biological activities. A quantitative summary of these activities is provided in Table 2.

Antioxidant Activity

Several this compound derivatives have demonstrated significant antioxidant properties. Notably, northis compound and fumarprotocetraric acid have shown potent superoxide anion scavenging activity, with IC₅₀ values of 566 µM and 580 µM, respectively, which is superior to the well-known antioxidant quercetin (IC₅₀ = 754 µM).[2][3][10]

Anticancer and Cytotoxic Activity

The anticancer potential of this compound and its derivatives is a major area of research. This compound itself has shown moderate growth inhibition against human colon adenocarcinoma HT-29 cells with an IC₅₀ value of 29.29 μg/mL.[11] It has also demonstrated activity against human breast adenocarcinoma MCF-7 cells (IC₅₀ of 95.78 μM) and human oral squamous cell carcinoma HSC-3 cells (IC₅₀ of 39.50 μM).[3] Importantly, this compound exhibited low cytotoxicity towards non-malignant MRC-5 cells, suggesting a degree of selectivity for cancer cells.[3][11]

Northis compound has been shown to suppress the proliferation, migration, and invasion of triple-negative breast cancer (TNBC) cells, with minimal toxicity to non-tumorigenic mammary epithelial cells.[6] Furthermore, synthetic alkyl derivatives of northis compound have displayed potent cytotoxic activity against a range of cancer cell lines, with GI₅₀ values in the low micromolar range.[5]

Antimicrobial Activity

This compound has been reported to inhibit the growth of several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 mg/mL.[3]

Table 2: Quantitative Biological Activity of this compound and Its Derivatives

| Compound | Biological Activity | Assay/Cell Line | Result (IC₅₀/GI₅₀/MIC) | Reference(s) |

| This compound | Anticancer | HT-29 (colon adenocarcinoma) | IC₅₀: 29.29 μg/mL | [11] |

| Anticancer | MCF-7 (breast adenocarcinoma) | IC₅₀: 95.78 μM | [3] | |

| Anticancer | HSC-3 (oral squamous cell carcinoma) | IC₅₀: 39.50 μM | [3] | |

| Cytotoxicity | MRC-5 (non-malignant lung fibroblast) | IC₅₀: 2478.40 μg/mL | [3][11] | |

| Antimicrobial | Gram-positive bacteria | MIC: 0.25-0.5 mg/mL | [3] | |

| Northis compound | Antioxidant | Superoxide anion scavenging | IC₅₀: 566 µM | [2][3][10] |

| Anticancer | MDA-MB-231 (triple-negative breast cancer) | Significant suppression of proliferation, migration, and invasion | [6] | |

| 8'-O-n-butyl-northis compound | Anticancer | Various cancer cell lines | GI₅₀: 6.37–45.0 μM | [5] |

| 8'-O-sec-butyl-northis compound | Anticancer | Various cancer cell lines | GI₅₀: 6.8–52.40 μM | [5] |

| 8'-O-n-hexyl-northis compound | Anticancer | MCF7, HT-29, PC-03, HEP2 | GI₅₀: 5.96–9.53 μM | [5] |

| 8'-O-isopropyl-northis compound | Anticancer | PC-03 (prostate carcinoma) | GI₅₀: 1.28 μM | [5] |

| Fumarprotocetraric acid | Antioxidant | Superoxide anion scavenging | IC₅₀: 580 µM | [2][3][10] |

Experimental Protocols

Isolation and Purification of this compound Derivatives

The following is a general methodology for the isolation of this compound and its derivatives from lichen thalli, based on protocols described in the literature.[2]

4.1.1. Extraction

-

Air-dry and grind the lichen thalli (e.g., 210 g of Usnea articulata).

-

Perform successive extractions using a Soxhlet apparatus with solvents of increasing polarity, such as n-hexane, diethyl ether, acetone, and methanol.

-

Collect the extracts and evaporate the solvents under reduced pressure to obtain crude extracts.

4.1.2. Chromatographic Separation

-

Subject the crude acetone extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light or by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are typically elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.

Biological Assays

4.3.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the test compound at various concentrations to a solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[2]

4.3.2. Superoxide Anion Scavenging Assay

-

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated non-enzymatically.

-

In a 96-well microplate, mix solutions of NADH, NBT, and the test compound.

-

Initiate the reaction by adding phenazine methosulfate (PMS).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage inhibition of superoxide generation and determine the IC₅₀ value.[12]

4.3.3. Cell Viability/Cytotoxicity Assay (MTT or Sulforhodamine B)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT or sulforhodamine B reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ or GI₅₀ value.[5][11]

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound and its derivatives are synthesized via the acetate-malonate pathway, a common route for the production of polyketides in fungi.[3] The key steps involve the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization to form phenolic intermediates. These intermediates are further modified through steps such as esterification to form depsides, which are the precursors to depsidones. The final step is an oxidative cyclization of the depside to form the characteristic depsidone core structure.[3]

Caption: Biosynthetic pathway of this compound.

Postulated Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and its derivatives are thought to be mediated through the modulation of various cellular signaling pathways. Computational studies suggest that this compound may reactivate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.[13] Northis compound has been shown to target the c-Met receptor tyrosine kinase, which is often dysregulated in cancer and plays a key role in tumor progression and metastasis.[6] The induction of apoptosis is a common mechanism of action, likely involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3]

Caption: Postulated anticancer signaling pathways.

Experimental Workflow

The general workflow for the study of this compound derivatives from natural sources involves a series of steps from lichen collection to the evaluation of biological activity.

Caption: General experimental workflow.

Conclusion

This compound and its naturally occurring derivatives represent a promising class of lichen secondary metabolites with significant potential for drug discovery and development. Their diverse biological activities, particularly their antioxidant and anticancer properties, warrant further investigation. This technical guide provides a foundational resource for researchers by summarizing the known derivatives, their sources, and biological activities, and by providing detailed experimental protocols and pathway diagrams. Future research should focus on elucidating the precise mechanisms of action of these compounds, exploring their structure-activity relationships, and conducting preclinical and clinical studies to evaluate their therapeutic potential.

References

- 1. Menegazziaic acid | C18H14O9 | CID 71438918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 549-06-4 | Benchchem [benchchem.com]

- 4. Constipatic acid - Wikipedia [en.wikipedia.org]

- 5. "Cytotoxicity of northis compound derivatives, a depsidone from Ramalina" by DANIELLE BOGO, ISABEL MÁXIMO C. ALCÂNTARA et al. [journals.tubitak.gov.tr]

- 6. Northis compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryptothis compound - Wikipedia [en.wikipedia.org]

- 8. Conthis compound - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Stictic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and isolation of stictic acid, a prominent secondary metabolite found in various lichen species. It details the key scientific milestones, from its initial discovery in the mid-19th century to modern isolation and characterization techniques. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its extraction and purification, and an elucidation of its biosynthetic pathway. Visual diagrams generated using Graphviz are provided to illustrate historical timelines, experimental workflows, and the proposed biosynthetic pathway.

Introduction

This compound (C₁₉H₁₄O₉) is a β-orcinol depsidone, a class of polyketide secondary metabolites produced by the fungal symbiont (mycobiont) in certain lichens.[1] It is of significant interest to researchers due to its wide range of reported biological activities, including antioxidant, antimicrobial, and antitumor properties.[2] This guide aims to provide a detailed technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, focusing on the historical context and practical aspects of isolating and studying this compound.

A Historical Perspective on the Discovery and Isolation

The journey of this compound from a crude lichen extract to a well-characterized molecule spans nearly a century of scientific inquiry.

Initial Discovery and Early Investigations

This compound was first isolated in 1846 by Knop and Schnedermann .[2] Their pioneering work, though lacking the sophisticated analytical techniques of today, laid the foundation for the study of lichen chemistry. Decades later, in 1907 , a compound named "scopularic acid" was isolated by Zopf .[2]

Unraveling the Identity

It was not until the 1930s that the chemical community recognized that this compound and scopularic acid were, in fact, the same compound. This crucial connection was independently established by the work of Asahina and his colleagues , as well as Curd and Robertson in 1935 .[2] These researchers were instrumental in characterizing the chemical nature of this complex lichen product.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its isolation, identification, and application in drug development.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O₉ | [3][4] |

| Molecular Weight | 386.31 g/mol | [3][4] |

| Melting Point | 260-265 °C (decomposes) | [5][6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (11 mg/mL), DMF, ethanol, and methanol. | [7][8][9] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H-NMR | Signals corresponding to aromatic protons, methyl groups, a methoxy group, an aldehyde proton, and hydroxyl groups. | [3][10] |

| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the depsidone structure. | [3][11][12][13][14] |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. | [15][16][17][18][19] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of depsidones. | [1][2][20] |

Experimental Protocols

The isolation and purification of this compound from lichens involve several standard natural product chemistry techniques.

Representative Modern Isolation and Purification Protocol

This protocol provides a general procedure for the extraction and isolation of this compound from a suitable lichen source, such as species from the genera Usnea or Ramalina.

4.1.1. Materials and Reagents

-

Dried and ground lichen material

-

Acetone

-

Ethanol

-

Methanol

-

n-Hexane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol mixtures)

-

Deuterated solvents for NMR (e.g., DMSO-d₆)

4.1.2. Extraction Procedure

-

Soxhlet Extraction: A sample of dried and ground lichen thalli is placed in a cellulose thimble and extracted with acetone using a Soxhlet apparatus for approximately 8-12 hours. Acetone is a commonly used solvent as many lichen substances are soluble in it.[21]

-

Solvent Evaporation: The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3. Purification by Column Chromatography

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, for example, a gradient of hexane and ethyl acetate.

-

Loading and Elution: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. The column is then eluted with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

4.1.4. Crystallization

-

Dissolution: The fractions containing this compound are combined and the solvent is evaporated. The residue is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or an acetone-hexane mixture.

-

Cooling and Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.

-

Isolation and Drying: The resulting crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biosynthesis of this compound

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of secondary metabolites in fungi.[7]

The Polyketide Pathway

The biosynthesis begins with acetyl-CoA and malonyl-CoA as precursor molecules.[6] A multi-domain enzyme complex, a non-reducing polyketide synthase (NR-PKS), catalyzes the iterative condensation of these units to form two different β-orcinol carboxylic acid moieties.[22]

From Depside to Depsidone

These two aromatic rings are then joined by an ester linkage to form a depside precursor. The crucial step in the formation of the depsidone structure of this compound is an intramolecular oxidative cyclization of the depside. This reaction is catalyzed by a cytochrome P450 monooxygenase, which forms an ether bridge between the two aromatic rings.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry Imaging of Specialized Metabolites for Predicting Lichen Fitness and Snail Foraging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H14O9 | CID 73677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 549-06-4 [m.chemicalbook.com]

- 6. This compound | 549-06-4 | FS138501 | Biosynth [biosynth.com]

- 7. This compound | 549-06-4 | Benchchem [benchchem.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. bioaustralis.com [bioaustralis.com]

- 10. bmse001310 this compound at BMRB [bmrb.io]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. rsc.org [rsc.org]

- 16. ejournal.upi.edu [ejournal.upi.edu]

- 17. researchgate.net [researchgate.net]

- 18. instanano.com [instanano.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Conthis compound - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Methodological Guide to Stictic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of stictic acid, a bioactive secondary metabolite found in various lichen species. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented in a clear, tabular format for ease of reference and comparison. Furthermore, this document outlines the key experimental protocols for the isolation and spectroscopic analysis of this compound, and a visual workflow to guide researchers in this process.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, a depsidone with the chemical formula C₁₉H₁₄O₉ and a molar mass of 386.31 g/mol .

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, methyl, methoxy, and aldehyde protons. The data presented below is based on a 500 MHz spectrum recorded in DMSO-d₆.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-5 | 7.1073 | s |

| H-1' | 6.6162 | s |

| CHO | 10.46 | s |

| OCH₃ | 3.9107 | s |

| CH₃-C8 | 2.4998 | s |

| CH₃-C8' | 2.1983 | s |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse001310.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The assignments below are for a spectrum recorded in DMSO-d₆.

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| C-1 | 109.03 | C-7 | 151.81 |

| C-2 | 162.30 | C-8 | 112.74 |

| C-3 | 114.25 | C-9 | 135.88 |

| C-4 | 160.62 | C-1' | 112.98 |

| C-4a | 109.03 | C-2' | 150.78 |

| C-5 | 137.37 | C-3' | 120.71 |

| C-5a | 151.81 | C-4' | 147.98 |

| C-6 | 163.04 | C-5' | 166.23 |

| C-6a | 162.30 | C-6' | 94.99 |

| C-7' | 186.54 | OCH₃ | 56.68 |

| CH₃-C8 | 21.45 | CH₃-C8' | 9.55 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse001310.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum of this compound reveals the presence of key functional groups. The data below corresponds to major absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500-3100 | O-H (hydroxyl), broad |

| ~3080 | C-H (aromatic) |

| ~2925 | C-H (methyl) |

| ~1740 | C=O (lactone) |

| ~1695 | C=O (aldehyde) |

| ~1620, 1580, 1450 | C=C (aromatic) |

| ~1250 | C-O-C (ether and ester) |

Data interpretation based on standard IR correlation tables and publicly available spectra.

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

Mass spectrometry of this compound provides insights into its molecular weight and fragmentation pattern, aiding in its identification.

| m/z | Interpretation |

| 386 | [M]⁺ (Molecular Ion) |

| 385 | [M-H]⁻ |

| 357 | [M-CHO]⁺ or [M-H-CO]⁻ |

| 341 | [M-H-CO₂]⁻ |

| 327 | Fragment |

| 167 | Fragment |

| 149 | Fragment |

| 123 | Fragment |

Fragmentation data compiled from multiple sources.[2][3]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from lichen material.

1. Isolation of this compound

-

Lichen Material Collection and Preparation: Collect fresh lichen thalli, identify the species known to contain this compound (e.g., from the genera Usnea, Ramalina, Stereocaulon). Clean the lichen material of any debris and air-dry it thoroughly. Once dried, grind the lichen thalli into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent, such as acetone or methanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. This process should be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts to remove the solid lichen residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography using silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Monitor the fractions using Thin Layer Chromatography (TLC) and combine those containing the compound of interest.

-

Crystallization: Further purify the this compound-containing fractions by recrystallization from a suitable solvent system (e.g., acetone-hexane) to obtain pure crystals of this compound.

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount (typically 1-5 mg) of pure this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry, pure this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: Introduce the purified this compound into the mass spectrometer. Various ionization techniques can be employed, including Electron Ionization (EI) for volatile samples or Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile compounds, often coupled with a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of selected precursor ions.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a lichen source.

Caption: Workflow for the Isolation and Spectroscopic Identification of this compound.

References

Stictic Acid: A Multifaceted Secondary Metabolite in Lichen Symbiosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lichens, the composite organisms arising from the symbiotic association of a fungus (the mycobiont) and a photosynthetic partner (the photobiont), are prolific producers of a diverse array of secondary metabolites. These compounds are not essential for the primary metabolism of the symbionts but play crucial roles in the establishment, maintenance, and protection of the lichen thallus. Among these, stictic acid, a β-orcinol depsidone, has garnered significant attention for its multifaceted functions within the symbiotic relationship and its potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis, localization, and symbiotic roles of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Biosynthesis of this compound

This compound is synthesized by the mycobiont via the acetyl-malonate pathway, a major route for the production of phenolic compounds in lichens.[1] The biosynthesis involves the action of polyketide synthases (PKS), which catalyze the condensation of acetyl-CoA and malonyl-CoA units to form polyketide chains that are subsequently cyclized and modified to produce the characteristic depsidone structure.[2]

The generalized biosynthetic pathway for depsidones like this compound begins with the formation of two phenolic units, which are then joined by an ester linkage to form a depside intermediate. An intramolecular oxidative cyclization, likely catalyzed by a cytochrome P450 monooxygenase, then forms the characteristic ether bond of the depsidone core.

Localization within the Lichen Thallus

This compound is primarily localized in the medulla, the loosely packed fungal hyphae layer beneath the photobiont zone.[3] This spatial distribution is crucial for its protective functions, allowing it to act as a screen against excess radiation and to interact with potential pathogens or herbivores that penetrate the outer cortex. While generally considered a medullary compound, some advanced imaging techniques like Laser Desorption Ionization-Mass Spectrometry Imaging (LDI-MSI) have presented challenges in its detection within the medulla of certain species, suggesting that its concentration or ionization efficiency might vary.[3]

The Role of this compound in Lichen Symbiosis

The presence of this compound provides a significant adaptive advantage to the lichen holobiont, contributing to its resilience in harsh environments. Its roles can be broadly categorized into protective and regulatory functions.

Antioxidant and Photoprotective Activities

One of the most well-documented roles of this compound is its potent antioxidant activity.[4] Lichens are frequently exposed to high levels of solar radiation, which can lead to the formation of reactive oxygen species (ROS) that cause cellular damage to both the mycobiont and the photobiont. This compound and its derivatives act as effective scavengers of free radicals, thereby mitigating oxidative stress.[5] This protective mechanism is vital for the survival of the photosynthetic partner, which is particularly susceptible to photo-oxidative damage.

Table 1: Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | Activity | Reference |

| This compound Derivative (Northis compound) | Superoxide Anion Scavenging | IC50 = 566 µM | [5] |

| This compound Derivative (Compound 5) | Superoxide Anion Scavenging | IC50 = 580 µM | [5] |

| This compound Derivatives (Compounds 1, 2, and 5) | DPPH Radical Scavenging | Moderate antiradical activity | [5] |

Allelopathic Interactions

This compound exhibits allelopathic properties, inhibiting the growth of competing lichens and non-lichenized fungi.[1] This chemical defense mechanism allows lichens containing this compound to establish and maintain their niche in competitive environments. The release of this compound into the immediate surroundings can create a zone of inhibition, preventing the encroachment of other organisms.

Desiccation Tolerance

Recent studies have highlighted the role of lichen secondary metabolites, including this compound, in enhancing desiccation tolerance.[6] The presence of these compounds in the thallus has been shown to improve the recovery of photosystem II activity in the photobiont after rehydration and reduce membrane damage in the mycobiont.[6] While the precise mechanism is still under investigation, it is hypothesized that the antioxidant properties of this compound help to quench the ROS produced during the stress of dehydration and rehydration cycles.

Potential Role in Symbiotic Regulation

While direct experimental evidence is still limited, it is hypothesized that depsidones like this compound may play a role in regulating the symbiotic relationship. The "controlled parasitism" theory suggests that the mycobiont produces secondary metabolites that can influence the growth and metabolism of the photobiont, thereby maintaining a balance between the two partners.[7] The allelopathic effects of this compound on other algae lend credence to this hypothesis, suggesting it could modulate the photobiont population within the thallus. However, further research is needed to elucidate the specific signaling pathways and molecular interactions involved.

Experimental Protocols

Extraction of this compound from Lichen Thalli

A common method for the extraction of this compound involves solvent extraction with acetone.

Protocol:

-

Air-dry the lichen thalli to a constant weight.

-

Grind the dried thalli into a fine powder.

-

Suspend the lichen powder in acetone (e.g., 10 g of lichen powder in 100 mL of acetone).

-

Stir the suspension for 4-6 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude extract containing this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantification of this compound in lichen extracts.[8]

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or acetone) to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is suitable.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile is typically used.

-

Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (approximately 240 nm and 310 nm).

-

Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Table 2: Example of HPLC Parameters for this compound Quantification

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Gradient | 70% A to 100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 240 nm |

Superoxide Anion Scavenging Activity Assay

This assay measures the ability of this compound to scavenge superoxide radicals.

Protocol:

-

Reagents: Prepare solutions of NADH, nitroblue tetrazolium (NBT), and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sample Preparation: Dissolve the this compound extract or pure compound in DMSO to create a stock solution and then dilute to various concentrations.

-

Assay Procedure: In a 96-well plate, mix the sample solution with NADH and NBT. Initiate the reaction by adding PMS.

-

Measurement: Measure the absorbance at 560 nm after a specific incubation time (e.g., 5 minutes) at room temperature. The decrease in absorbance in the presence of the sample compared to a control indicates superoxide scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the sample required to inhibit 50% of the superoxide radicals.